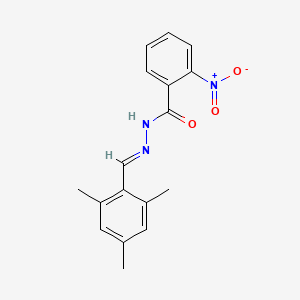![molecular formula C16H17FN6O B5524899 N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds related to "N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine" are of interest for their promising photophysical and electrochemical properties, and potential applications in electronic devices. Their synthesis often involves interactions under basic conditions and characterizations through various spectroscopic techniques (Kvashnin et al., 2023).
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of microwave irradiation and reductive amination techniques. These methodologies facilitate the formation of complex structures, demonstrating the versatility and efficiency of modern synthetic approaches (Vinayak et al., 2017).
Molecular Structure Analysis
Molecular structure investigations often employ X-ray crystallography combined with computational methods like DFT calculations. These studies reveal the arrangement of atoms within the molecule and the nature of non-covalent interactions, providing a comprehensive understanding of the compound's geometry and electronic properties (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactivity studies include examining the compound's interactions with various reagents to form new derivatives, highlighting the functional versatility and potential utility of the compound in further synthetic applications. This is often explored through reactions involving cyclization, substitution, and the formation of novel heterocyclic structures (Eleev et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of chemicals that have been synthesized and investigated for their unique chemical properties and potential as intermediates in the creation of more complex molecules. For example, the synthesis and reactivity of compounds containing similar structural motifs, such as 1,3,4-oxadiazoles and pyrazoles, have been explored to create novel molecules with potential applications in medicinal chemistry and drug discovery (Abdallah, Salaheldin, & Radwan, 2007).
Anticancer Activities
Several studies have focused on the anticancer properties of compounds related to "N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine." For instance, derivatives of oxadiazole functionalized pyrazolo[3,4-b]pyridine have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Bhukya & Guguloth, 2021).
Antimicrobial Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. The exploration of new derivatives aims to develop potent antimicrobial agents that can combat resistant strains of bacteria and other pathogens. For example, the synthesis and characterization of novel oxadiazoles have been carried out, with some compounds demonstrating significant antibacterial activity, suggesting potential applications in treating bacterial infections (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antipsychotic and Procognitive Activities
Research has also delved into the neuropsychopharmacological potential of related compounds. For instance, ADX47273, a novel metabotropic glutamate receptor 5-selective positive allosteric modulator, has been studied for its antipsychotic-like and procognitive activities. This research underscores the potential of such compounds in developing new treatments for neuropsychiatric disorders (Liu et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-10-6-8-23(9-7-10)16-15(18-12-4-2-11(17)3-5-12)19-13-14(20-16)22-24-21-13/h2-5,10H,6-9H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAOKTPEJLHCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)
![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)
![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)
![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)





![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)
